2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide
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Overview
Description
2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide typically involves the reaction of 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol with N-phenyl-N-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-Amino-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
Compared to similar compounds, 2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide stands out due to its unique structural features and potential applications. The presence of the isopropyl and phenyl groups contributes to its distinct chemical properties and biological activities.
Properties
CAS No. |
618441-38-6 |
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Molecular Formula |
C16H23N5OS |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[(4-amino-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propylacetamide |
InChI |
InChI=1S/C16H23N5OS/c1-4-10-20(13-8-6-5-7-9-13)14(22)11-23-16-19-18-15(12(2)3)21(16)17/h5-9,12H,4,10-11,17H2,1-3H3 |
InChI Key |
XSNHEVXQFPHRBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C(C)C |
Origin of Product |
United States |
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